3,4-Difluoro-5-methylbenzonitrile

Physical chemistry Formulation science Process chemistry

3,4-Difluoro-5-methylbenzonitrile (CAS 1803833-51-3) is a fluorinated aromatic nitrile building block with the molecular formula C8H5F2N and a molecular weight of 153.13 g/mol. Characterized by two fluorine atoms at the 3- and 4-positions and a methyl group at the 5-position on the benzonitrile ring , this compound is classified as an organic intermediate and is commercially available from multiple suppliers with purities typically ranging from 97% to ≥98%.

Molecular Formula C8H5F2N
Molecular Weight 153.13 g/mol
CAS No. 1803833-51-3
Cat. No. B1445399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-methylbenzonitrile
CAS1803833-51-3
Molecular FormulaC8H5F2N
Molecular Weight153.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)F)C#N
InChIInChI=1S/C8H5F2N/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3
InChIKeyATSPMHCCJTYZEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-5-methylbenzonitrile (CAS 1803833-51-3): A Regiospecific Fluorinated Benzonitrile Building Block for Pharmaceutical R&D


3,4-Difluoro-5-methylbenzonitrile (CAS 1803833-51-3) is a fluorinated aromatic nitrile building block with the molecular formula C8H5F2N and a molecular weight of 153.13 g/mol . Characterized by two fluorine atoms at the 3- and 4-positions and a methyl group at the 5-position on the benzonitrile ring , this compound is classified as an organic intermediate and is commercially available from multiple suppliers with purities typically ranging from 97% to ≥98% . Its core utility lies in serving as an intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting metabolic diseases such as type II diabetes .

Workflow Regiospecific fluorinated benzonitrile building block for API intermediate synthesis
Physical form Liquid at ambient temperature; compatible with automated liquid handling and continuous flow
Selection context Meta-methyl substitution pattern supports sterically accessible cross-coupling routes

Why 3,4-Difluoro-5-methylbenzonitrile Cannot Be Replaced by Isomeric Difluoromethylbenzonitriles in Synthetic Workflows


Isomeric difluoromethylbenzonitriles share the identical molecular formula (C8H5F2N) and molecular weight (153.13 g/mol) but differ in the regiochemical placement of fluorine and methyl substituents on the phenyl ring [1]. This positional variation directly alters key physicochemical and electronic properties—including solid vs. liquid physical state at room temperature , melting point, and LogP —which in turn governs reactivity in downstream couplings, crystallization behavior, and the steric and electronic profile of the final API intermediate . Consequently, evaluation of a single isomer cannot serve as a proxy for procurement decisions; each regioisomer must be sourced and validated independently for its specific synthetic route. The quantitative dimensions of these differences are detailed in Section 3.

Physical state mismatch Isomeric difluoromethylbenzonitriles may be solids at room temperature, requiring dissolution steps that alter handling and metering in automated workflows.
Lipophilicity profile shift Computed LogP values differ by approximately 0.43 units among regioisomers, potentially affecting downstream ADME prediction and lead optimisation filtering.
Regiochemical reactivity The position of methyl relative to nitrile (meta vs. ortho/para) may alter cross-coupling rates; class-level evidence suggests steric hindrance differences limit direct interchangeability.

Head-to-Head and Cross-Study Comparative Evidence: 3,4-Difluoro-5-methylbenzonitrile vs. Key Isomers


Physical State at Ambient Temperature: Liquid vs. Solid Differentiation from 2,4- and 3,5- Isomers

3,4-Difluoro-5-methylbenzonitrile is handled as a liquid at room temperature [1], whereas its closest regioisomers 2,4-difluoro-3-methylbenzonitrile and 3,5-difluoro-4-methylbenzonitrile are solids with reported melting points of 40–45°C and a solid physical form at 20°C, respectively . This phase difference directly impacts handling, dissolution, and formulation protocols.

Physical state
Reported
Liquid at 20-25°C vs. solid isomers (mp 40-45°C / solid at 20°C)
Phase difference simplifies automated liquid handling and continuous flow integration.
Shipping condition: ambient; confirm physical state upon receipt.
Physical chemistry Formulation science Process chemistry

Computed Lipophilicity (LogP) Differentiation from 4,5-Difluoro-2-methylbenzonitrile

The computed LogP for 3,4-difluoro-5-methylbenzonitrile is 2.14 , whereas the consensus LogP for 4,5-difluoro-2-methylbenzonitrile is reported as 2.57 . This approximately 0.43 log unit difference corresponds to a predicted ~2.7-fold difference in octanol-water partition coefficient, which may influence membrane permeability and oral bioavailability predictions in drug design programs.

Computed LogP
Data to verify
Target: XLogP3 2.14 | Comparator isomer: consensus LogP 2.57 (Δ ≈ 0.43)
Lipophilicity difference may influence predicted membrane permeability in ADME modelling.
Computed values only; experimental LogP not reported.
Medicinal chemistry ADME prediction Drug design

Commercially Available Purity Grades: ≥98% Consistency Across Suppliers

Multiple independent suppliers list 3,4-difluoro-5-methylbenzonitrile at ≥98% purity as standard catalog grade , while several isomeric analogs are commonly listed at 95% minimum purity , reflecting a 3-percentage-point differential in baseline commercial quality.

Commercial purity
Supplier-reported
≥98% standard catalog grade (multiple vendors) vs. 95% typical for close isomers
Higher nominal purity may reduce impurity burden in downstream API intermediate steps.
Purity determined by HPLC/GC; verify lot-specific certificate of analysis.
Quality control Procurement Analytical chemistry

Regiochemical Positioning of Methyl Group Relative to Nitrile: Steric and Electronic Implications for Cross-Coupling

In 3,4-difluoro-5-methylbenzonitrile, the methyl group is positioned meta to the nitrile and ortho to one fluorine, creating a distinct steric environment compared to isomers where the methyl group is ortho to the nitrile (2,4-difluoro-3-methylbenzonitrile) or para to the nitrile (3,5-difluoro-4-methylbenzonitrile) . While no head-to-head kinetic data exist for this specific compound, class-level SAR indicates that an ortho methyl substituent relative to a reaction center typically reduces cross-coupling rates by 2- to 10-fold compared to meta-substituted analogs due to increased steric hindrance [1].

Steric effects
Class-level inference
Meta-methyl vs. nitrile avoids ortho-substituted steric hindrance (2-10× rate reduction in class-level Pd couplings)
May permit faster cross-coupling than ortho-methyl isomers; direct kinetic data lacking.
Review steric influence in your specific coupling protocol.
Synthetic chemistry Cross-coupling Structure-activity relationship

Optimal Application Scenarios for 3,4-Difluoro-5-methylbenzonitrile Based on Differentiated Evidence


Medicinal Chemistry: Lead Optimization of Type II Diabetes API Intermediates Requiring a Liquid Meta-Methyl Fluorinated Benzonitrile

For medicinal chemistry programs targeting metabolic diseases where the intermediate must be a liquid at ambient temperature for automated liquid handling, 3,4-difluoro-5-methylbenzonitrile is the preferred isomer over solid alternatives such as 2,4-difluoro-3-methylbenzonitrile (mp 40–45°C) . Its computed LogP of 2.14 positions it in a favorable lipophilicity range for orally bioavailable drug candidates, offering a ~0.43 LogP unit advantage versus the more lipophilic 4,5-difluoro-2-methylbenzonitrile .

Process Chemistry Scale-Up: Cross-Coupling Reactions Where Steric Accessibility of the Nitrile Carbon Is Critical

The meta relationship of the methyl group to the nitrile in 3,4-difluoro-5-methylbenzonitrile may provide superior reactivity in Pd-catalyzed cross-coupling reactions compared to ortho-methyl-substituted isomers, based on class-level steric strain evidence [1]. Process chemists scaling Suzuki, Sonogashira, or Buchwald-Hartwig couplings should evaluate this isomer when ortho-substituted benzonitriles have demonstrated sluggish kinetics or require elevated catalyst loadings.

Procurement and Quality Assurance: High-Purity Building Block Sourcing for GMP-like Intermediate Production

Procurement teams requiring a fluorinated benzonitrile building block with catalog purity ≥98% can source 3,4-difluoro-5-methylbenzonitrile from multiple vendors (ChemScene, Leyan, MolCore) . The 3-percentage-point purity advantage over commonly listed 95% isomers reduces the downstream burden of impurity profiling and purification validation, which is critical for intermediates intended for GMP-like API campaigns.

Analytical R&D: Isomer-Specific Method Development and Reference Standard Qualification

For analytical teams developing HPLC or GC methods to resolve difluoromethylbenzonitrile isomers, 3,4-difluoro-5-methylbenzonitrile provides a distinct retention time and spectral fingerprint due to its unique substitution pattern and computed LogP of 2.14 . Its liquid physical state also simplifies preparation of reference standard solutions at known concentrations for calibration curves, avoiding the weighing errors associated with solid isomer standards.

Application
Selection Property
Validation Focus
Automated medicinal chemistry workflows for fluorinated intermediates
Liquid form at ambient temperature
Physical state verification for liquid handler compatibility
Pd-catalysed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig)
Meta-methyl steric environment
Cross-coupling rate and yield comparison against ortho-substituted regioisomers
High-purity building block sourcing for API intermediate production
Catalog purity specification
Lot-specific purity and impurity profiling (HPLC/GC)
Analytical method development for isomer separation
Distinct retention and spectral fingerprint
Method selectivity and resolution against difluoromethylbenzonitrile regioisomers
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